molecular formula C16H17N3OS2 B2937584 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide CAS No. 2034545-85-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2937584
CAS No.: 2034545-85-0
M. Wt: 331.45
InChI Key: SVPACLVLSPXBNW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a complex organic compound featuring a pyrazole ring, thiophene groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazole with thiophene-3-carboxylic acid chloride in the presence of a suitable amine catalyst. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters and the implementation of green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding thiophene derivatives with reduced functional groups.

  • Substitution: Introduction of various substituents at different positions on the thiophene ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its pharmacological effects, including potential use as an anti-inflammatory or anticancer agent.

  • Industry: Employed in the development of advanced materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole-based compounds with similar functional groups and structural motifs.

  • Thiophene derivatives: Compounds containing thiophene rings with various substituents.

  • Carboxamide derivatives: Other carboxamide compounds with different aromatic or heterocyclic groups.

Uniqueness: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide stands out due to its specific combination of pyrazole, thiophene, and carboxamide groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-11-7-12(2)19(18-11)15(13-3-5-21-9-13)8-17-16(20)14-4-6-22-10-14/h3-7,9-10,15H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPACLVLSPXBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CSC=C2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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